LDN-193189 dihydrochloride

BMP signaling SMAD phosphorylation kinase inhibition

Avoid confounding TGF-β pathway inhibition in your BMP signaling studies. LDN-193189 dihydrochloride provides robust, selective pan-BMP blockade. - 200-fold selectivity for BMP over TGF-β, ensuring phenotype specificity. - Sub-nanomolar potency: IC50 of 0.8 nM for ALK1/2 and 5.3 nM for ALK3 in kinase assays. - Water-soluble dihydrochloride salt enables DMSO-free in vivo dosing and stem cell culture protocols.

Molecular Formula C25H24Cl2N6
Molecular Weight 479.4 g/mol
Cat. No. B560336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLDN-193189 dihydrochloride
Synonyms4-[6-[4-(1-Piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline dihydrochloride
Molecular FormulaC25H24Cl2N6
Molecular Weight479.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC6=CC=CC=C56)N=C3.Cl.Cl
InChIInChI=1S/C25H22N6.2ClH/c1-2-4-24-22(3-1)21(9-10-27-24)23-16-29-31-17-19(15-28-25(23)31)18-5-7-20(8-6-18)30-13-11-26-12-14-30;;/h1-10,15-17,26H,11-14H2;2*1H
InChIKeyCMQXLLAILGGLRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LDN-193189 Dihydrochloride: Selective BMP Type I Receptor Inhibitor


LDN-193189 dihydrochloride is a small-molecule ATP-competitive inhibitor of bone morphogenetic protein (BMP) type I receptor kinases, specifically targeting activin receptor-like kinase 1 (ALK1), ALK2, ALK3, and ALK6 [1]. As a derivative of dorsomorphin, it exhibits significantly enhanced potency and selectivity for BMP signaling over transforming growth factor-beta (TGF-β) signaling [2]. The dihydrochloride salt formulation (CAS 1435934-00-1) provides improved aqueous solubility, making it suitable for both in vitro cellular assays and in vivo animal studies .

1
BMP type I receptor pathway inhibition studies targeting ALK1/2/3/6
Pan-ALK isoform profiling research workflow
2
Dihydrochloride salt form supports aqueous-formulation research
DMSO-free vehicle compatibility for in vivo study design
3
Research model fit: in vitro cellular assays and in vivo animal studies
Reported cellular and oral in vivo exposure context

LDN-193189 Dihydrochloride: Selectivity & Potency Profile


BMP type I receptor inhibitors vary dramatically in their potency, kinase selectivity profiles, and functional activity in cellular versus biochemical assays, making direct substitution scientifically unsound. While compounds such as dorsomorphin, DMH1, K02288, and ML347 all target the BMP signaling pathway, each exhibits distinct IC50 values across ALK family members, divergent off-target profiles, and differing degrees of TGF-β pathway cross-reactivity [1]. LDN-193189 dihydrochloride is characterized by pan-BMP type I receptor inhibition with sub-nanomolar to low nanomolar potency against ALK1/2/3/6, coupled with a 200-fold selectivity window over TGF-β type I receptors . This specific fingerprint dictates its utility in experimental systems where broad BMP pathway blockade is required without confounding TGF-β pathway inhibition.

Potency context Earlier analogs such as dorsomorphin exhibit substantially different potency context; assay-response thresholds may not transfer directly
Isoform coverage DMH1 shows weaker ALK3/6 inhibition profile; incomplete pathway suppression may shift phenotype interpretation in pan-BMP studies
In vivo context K02288 and ML347 lack established oral bioavailability and brain penetration data; in vivo exposure context may require independent validation

LDN-193189 Dihydrochloride: Quantitative Differentiation Evidence


BMP Pathway Potency vs. Dorsomorphin

LDN-193189 demonstrates a 94-fold improvement in potency for inhibiting BMP4-mediated SMAD1/5/8 phosphorylation compared to its parent compound dorsomorphin [1]. This enhanced potency translates directly to lower effective concentrations in cellular assays and reduced compound consumption in long-term differentiation studies.

BMP Pathway Potency
Head-to-head
LDN-193189 IC50 = 5 nM vs. Dorsomorphin IC50 = 470 nM 94-fold reported potency difference in C2C12 cells stimulated with BMP4
Supports BMP pathway-response assay context
Cellular assay; reduced compound consumption context
BMP signaling SMAD phosphorylation kinase inhibition osteogenic differentiation

Kinase Selectivity vs. DMH1 Across ALK Receptors

LDN-193189 exhibits broad pan-BMP type I receptor inhibition, whereas DMH1 demonstrates significantly weaker activity against ALK3 and ALK6 . This distinction is critical for experimental designs requiring comprehensive BMP pathway blockade versus those needing ALK2-predominant inhibition.

ALK Kinase Selectivity
Cross-study
ALK1: 0.8 nM | ALK2: 0.8 nM | ALK3: 5.3 nM | ALK6: 16.7 nM vs. DMH1: ALK2 27 nM, ALK3 107.9 nM (cell-free kinase assay)
Supports pan-ALK isoform profiling review
Cell-free assay context; data to verify
kinase selectivity ALK2 ALK3 BMP type I receptors off-target profiling

BMP vs. TGF-β Receptor Selectivity

LDN-193189 maintains a 200-fold selectivity window for BMP type I receptors (ALK1/2/3/6) over TGF-β type I receptors (ALK4/5/7), a property that distinguishes it from less selective BMP inhibitors and enables clean dissection of BMP-specific phenotypes . In transcriptional activity assays, LDN-193189 inhibits TGF-β type I receptors only at concentrations exceeding 500 nM.

Pathway Selectivity
Class-level
200-fold selectivity for BMP over TGF-β receptors ALK4/5/7 inhibition only at concentrations exceeding 500 nM
Supports BMP-specific pathway interpretation
Transcriptional activity assay context
TGF-β superfamily pathway selectivity ALK4 ALK5 ALK7 off-target signaling

Oral Bioavailability and In Vivo Target Engagement

LDN-193189 is orally bioavailable with demonstrated brain penetration and sustained target engagement in murine models, properties that are not uniformly present across all BMP inhibitor chemotypes [1]. Following a single oral dose, LDN-193189 achieves measurable blood, plasma, and brain tissue concentrations within 2 hours, with downstream SMAD1/5/8 phosphorylation inhibition confirmed by Western blot in orthotopic tumor tissue after 28 days of daily oral administration [2].

Oral Bioavailability
Cross-study
Oral bioavailability with brain penetration in murine models Sustained target engagement after 28-day daily oral dosing; detectable in blood, plasma, and brain tissue within 2 hours
Supports in vivo exposure-model review
NOD.SCID mouse model context; CNS research fit
oral bioavailability pharmacokinetics in vivo efficacy brain penetration PK/PD

Aqueous Solubility: Dihydrochloride Salt Advantage

The dihydrochloride salt form of LDN-193189 (CAS 1435934-00-1) provides water solubility of up to 24 mg/mL (50.06 mM), in contrast to the free base form which is insoluble in water and limited to 0.1 mg/mL (0.24 mM) in DMSO . This formulation distinction is critical for in vivo studies where DMSO-free aqueous vehicles are required.

Salt Form Solubility
Head-to-head
Dihydrochloride: 24 mg/mL water (50.06 mM), 24 mg/mL DMSO Free base: water insoluble, 0.1 mg/mL DMSO (0.24 mM)
Supports aqueous formulation workflow fit
Vendor-specified conditions at 25°C
salt formulation aqueous solubility in vivo formulation DMSO-free cell culture

Efficacy in Heterotopic Ossification (FOP) Model

In a transgenic mouse model expressing constitutively active ALK2 (caALK2), the genetic lesion underlying fibrodysplasia ossificans progressiva (FOP), LDN-193189 treatment significantly reduced ectopic bone formation and functional impairment [1]. This in vivo efficacy has not been equivalently demonstrated for dorsomorphin, DMH1, or K02288 in the same rigorous FOP model.

FOP Model Response
Cross-study
Reported reduction in ectopic ossification in caALK2-transgenic mice 80% reduction in vascular calcification in MGP-/- model at 2.5 mg/kg i.p. daily
Supports disease-model endpoint review
Model-specific context; requires independent validation
fibrodysplasia ossificans progressiva heterotopic ossification ACVR1 mutation caALK2 preclinical efficacy

LDN-193189 Dihydrochloride: Key Research Applications


FOP and Heterotopic Ossification Modeling

LDN-193189 dihydrochloride is the benchmark tool compound for investigating BMP signaling in FOP and heterotopic ossification. Its validation in the caALK2-transgenic mouse model—where it significantly reduces ectopic bone formation [1]—distinguishes it from all other commercially available BMP inhibitors. The compound's 200-fold BMP/TGF-β selectivity ensures that observed anti-ossification effects are attributable to ALK2/3 inhibition rather than TGF-β pathway cross-reactivity. Procurement of the dihydrochloride salt is essential for chronic in vivo studies due to its aqueous solubility enabling DMSO-free formulation.

Stem Cell Differentiation and Organoid Culture

For directed differentiation of human pluripotent stem cells and organoid culture systems where BMP signaling must be precisely titrated, LDN-193189 dihydrochloride offers defined potency parameters (IC50 = 5 nM for SMAD1/5/8 phosphorylation [1]) that enable reproducible pathway modulation. The 94-fold potency advantage over dorsomorphin translates to lower working concentrations (typically 0.1-1 µM versus 5-10 µM for dorsomorphin), reducing cumulative compound exposure and potential off-target effects during extended culture periods. The water-soluble dihydrochloride salt facilitates preparation of DMSO-free differentiation media, a critical consideration for sensitive stem cell cultures.

DIPG and CNS-Targeted Oncology Research

LDN-193189 dihydrochloride is uniquely qualified for CNS oncology applications based on demonstrated oral bioavailability and brain penetration [1]. In preclinical DIPG models bearing ACVR1 mutations, daily oral administration of LDN-193189 achieved sustained target inhibition in brain tumor tissue [2]. Alternative BMP inhibitors (DMH1, K02288, ML347) lack equivalent published CNS penetration data or established oral bioavailability profiles. For researchers investigating ACVR1-mutant gliomas or BMP signaling in brain metastases, LDN-193189 dihydrochloride represents the only BMP inhibitor with validated brain exposure and intracranial target engagement.

Vascular Calcification and Cardiovascular Research

In cardiovascular research examining BMP-mediated vascular calcification and atherosclerosis, LDN-193189 has demonstrated robust in vivo efficacy. Prolonged treatment of LDLR-/- mice with LDN-193189 (2.5 mg/kg i.p. daily for 20 weeks) potently inhibited atheroma development and vascular calcification [1], while in MGP-/- mice, BMP signaling inhibition reduced vascular calcification by 80% [2]. The compound's defined 200-fold selectivity for BMP over TGF-β signaling is particularly critical in cardiovascular systems where TGF-β pathways exert opposing or compensatory effects. The dihydrochloride formulation enables consistent aqueous dosing for long-term cardiovascular studies where DMSO vehicles may confound vascular phenotype interpretation.

Application
Selection Property
Validation Focus
BMP-driven ossification models
ALK2/3 inhibition assay context
Model-specific endpoint review
Stem cell pathway modulation
Aqueous-formulation compatibility
SMAD phosphorylation endpoint
CNS BMP signaling models
Reported brain exposure context
CNS target-engagement review
Vascular calcification models
BMP/TGF-β pathway selectivity
Long-term model endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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